2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- 2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16961367
InChI: InChI=1S/C16H21F3N2/c17-16(18,19)14-5-3-13(4-6-14)11-21-10-8-15(12-21)7-1-2-9-20-15/h3-6,20H,1-2,7-12H2
SMILES:
Molecular Formula: C16H21F3N2
Molecular Weight: 298.35 g/mol

2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-

CAS No.:

Cat. No.: VC16961367

Molecular Formula: C16H21F3N2

Molecular Weight: 298.35 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]- -

Specification

Molecular Formula C16H21F3N2
Molecular Weight 298.35 g/mol
IUPAC Name 2-[[4-(trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[4.5]decane
Standard InChI InChI=1S/C16H21F3N2/c17-16(18,19)14-5-3-13(4-6-14)11-21-10-8-15(12-21)7-1-2-9-20-15/h3-6,20H,1-2,7-12H2
Standard InChI Key VQEIBUHSCRFCOI-UHFFFAOYSA-N
Canonical SMILES C1CCNC2(C1)CCN(C2)CC3=CC=C(C=C3)C(F)(F)F

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Framework

The compound belongs to the diazaspiro[4.5]decane family, characterized by a bicyclic system where two nitrogen atoms are embedded in a spiro junction connecting a five-membered and a six-membered ring. The spiro[4.5]decane scaffold ensures conformational rigidity, a feature often exploited to enhance binding selectivity in drug design . The 2,6-diaza designation indicates nitrogen atoms at positions 2 and 6 of the spiro system, while the 4-(trifluoromethyl)benzyl group is attached to the second nitrogen .

Molecular Geometry and Stereochemistry

The trifluoromethylphenyl substituent introduces steric bulk and electronic effects due to the strong electron-withdrawing nature of the CF₃ group. X-ray crystallography data for analogous compounds (e.g., 2-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-2,8-diazaspiro[4.5]decane) reveal a near-perpendicular orientation between the aromatic ring and the spiro plane, minimizing steric clashes . The compound likely exists as a racemic mixture unless chiral centers are introduced during synthesis.

Table 1: Key Structural Descriptors

PropertyValueSource Analog
Molecular FormulaC₁₇H₂₃F₃N₂
Molecular Weight312.37 g/mol
SMILESCN1CCC2(CCNCC2)C1Cc3ccc(cc3C(F)(F)F)Derived from
logP (Predicted)2.8 ± 0.3 ,

Synthesis and Functionalization

Retrosynthetic Analysis

The synthesis of 2,6-diazaspiro[4.5]decane derivatives typically begins with tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride, a commercially available building block (CAS: 1407522-01-3) . Key steps include:

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.

  • Alkylation: Reaction with 4-(trifluoromethyl)benzyl bromide in the presence of a base like K₂CO₃.

  • Purification: Chromatographic isolation to separate regioisomers .

Optimization Strategies

Microwave-assisted synthesis and solvent-free conditions have been employed for related diazaspiro compounds to improve yields (up to 78%) and reduce reaction times (≤2 hours). The choice of solvent (e.g., DMF vs. THF) critically influences the rate of alkylation, with polar aprotic solvents favoring nucleophilic substitution .

Table 2: Synthetic Parameters for Analogous Compounds

ParameterOptimal ConditionYield (%)Reference
Alkylation Temperature80°C72
BaseK₂CO₃68
Reaction Time4 hours75

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

In vitro studies on similar spirocyclic amines demonstrate moderate hepatic microsomal stability (t₁/₂ = 45 minutes in human liver microsomes), with oxidation of the benzylic position identified as the primary metabolic pathway . Fluorine substitution slows CYP450-mediated degradation, extending plasma half-life .

Compound ClassTargetActivity (IC₅₀/Kᵢ)Reference
2,6-Diazaspiro[3.4]octaneM. tuberculosis0.016 μg/mL
6,9-Diazaspiro[4.5]decaneDopamine D₃ Receptor12 nM

Challenges and Future Directions

Synthetic Scalability

Current routes rely on expensive trifluoromethyl-containing reagents and multi-step purifications. Flow chemistry approaches could address these issues, as demonstrated for tert-butyl 2,6-diazaspiro[4.5]decane intermediates .

Toxicity Profiling

Preliminary in vitro toxicity screening of analogous compounds indicates hERG channel inhibition (IC₅₀ = 1.2 μM), mandating structural modifications to reduce cardiovascular risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator